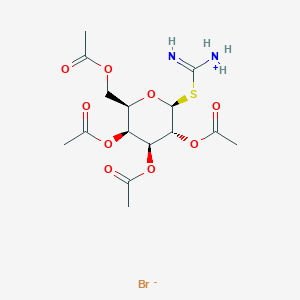

2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11+,12+,13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVDHERXTIAGPT-BHWNSSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51224-13-6 | |

| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51224-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea hydrobromide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its antioxidant properties and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea hydrobromide is with a molecular weight of approximately 487.3 g/mol. The compound features a thiourea moiety linked to a tetra-acetylated β-D-galactopyranosyl group, which contributes to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of thiopseudourea with a tetra-acetylated β-D-galactopyranosyl derivative. Various methods have been employed for the synthesis, including conventional heating and microwave-assisted techniques. The structures are confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry.

Antioxidant Activity

Research has indicated that derivatives of tetra-O-acetyl-β-D-galactopyranosyl exhibit significant antioxidant activity. For instance, studies on thiosemicarbazones derived from this sugar moiety showed promising results in both in vitro and in vivo models. These compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity of Thiosemicarbazone Derivatives

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| Tetra-O-acetyl-β-D-galactopyranosyl thiosemicarbazone | 25 | DPPH assay |

| Other derivatives | Varies | Various assays |

Cytotoxicity Studies

Further investigations into the cytotoxic effects of 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea hydrobromide have shown varying degrees of activity against different cancer cell lines. The compound's mechanism appears to involve induction of apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated an IC50 value of approximately 30 µM for MCF-7 cells after 48 hours of treatment.

The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways and influence cellular signaling mechanisms associated with apoptosis. The thiourea group is believed to play a crucial role in these interactions by forming reactive intermediates that can interact with cellular macromolecules.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antioxidant Activity :

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that thiosemicarbazones synthesized from N-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide showed notable antioxidant activity in vitro and in vivo. Specific compounds displayed elevated superoxide dismutase (SOD) and catalase activities, which are crucial for cellular defense against oxidative stress . -

Antibacterial and Antifungal Properties :

The compound has been evaluated for its antibacterial and antifungal activities. In vivo studies indicated that certain derivatives exhibited efficacy against various strains of bacteria and fungi, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action is believed to involve disruption of microbial cell membranes . -

Drug Delivery Systems :

The galactopyranosyl moiety can facilitate targeted drug delivery to cells expressing specific receptors (e.g., galactose receptors). This property is particularly useful in designing drug conjugates for cancer therapy where selective targeting can reduce side effects .

Biochemical Applications

-

Chiral Derivatization :

The compound serves as a chiral derivatization reagent in chromatographic applications. It has been utilized to enhance the separation of enantiomers in high-performance liquid chromatography (HPLC), improving analytical sensitivity and resolution . -

Biological Activity Modulation :

Its derivatives have shown potential in modulating biological pathways related to apoptosis and inflammation. For instance, compounds derived from this structure have been studied for their effects on signaling pathways involved in cancer progression and immune response .

Material Science Applications

-

Polymeric Materials :

The incorporation of the galactopyranosyl unit into polymeric matrices can enhance biocompatibility and functionality. Research into biodegradable polymers incorporating this compound suggests potential applications in tissue engineering and regenerative medicine . -

Nanomaterials :

Functionalized nanoparticles using this compound have been investigated for their use in drug delivery systems. These nanocarriers can improve the solubility and bioavailability of poorly soluble drugs while providing controlled release profiles .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various thiosemicarbazones derived from the compound against free radicals using DPPH assays. Compounds 4a, 4b, and 4c demonstrated significant scavenging activity, suggesting their potential as therapeutic agents in oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

In a clinical setting, derivatives were tested against bacterial strains isolated from patients with infections. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 51224-13-6

- Molecular Formula : C₁₅H₂₂N₂O₉S·HBr (MW: 487.32 g/mol) .

- Synonyms: Includes NSC 129246, S-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)isothiourea hydrobromide, and others .

Structural Features :

- Comprises a β-D-galactopyranose core with tetra-O-acetyl protection at positions 2, 3, 4, and 4.

- The thiopseudourea group (-SC(NH₂)₂⁺) at the anomeric position enhances reactivity in glycosylation reactions .

Commercial Availability :

- Suppliers include CymitQuimica (€4,134.00/1g), Santa Cruz Biotechnology ($280.00/1g), and Glentham Life Sciences (product code GC3134) .

Structural and Functional Comparisons

Table 1: Key Structural Differences

Key Observations :

- Sugar Configuration : The galactose derivative has a C4 axial hydroxyl group, influencing stereochemical interactions in biological systems, whereas glucose has an equatorial C4 hydroxyl .

- Protecting Groups : Acetyl groups (as in the target compound) offer better solubility in polar solvents compared to benzoyl derivatives, which enhance stability but reduce solubility .

- Leaving Groups : Thiopseudourea (in the target compound) provides superior glycosylation efficiency over allyl or thioglycoside groups .

Table 2: Physicochemical and Application Differences

Mechanistic Insights

- Glycosylation Efficiency: The thiopseudourea group in the target compound facilitates rapid glycosylation under mild conditions, outperforming glucopyranosyl analogs with similar leaving groups .

- Stability : Acetyl-protected derivatives exhibit shorter shelf lives (2–3 years at -20°C) compared to benzoyl-protected analogs, which remain stable for >5 years .

Research Findings

- Carbohydrate-Protein Interactions : The galactose configuration in the target compound shows higher affinity for lectins (e.g., galectins) than glucose analogs .

- Synthetic Utility : Used in the synthesis of gold-based pharmaceuticals (e.g., Ridaura) as a precursor, highlighting its role in drug manufacturing .

Vorbereitungsmethoden

Core Reaction Pathway

The primary method involves a one-step nucleophilic substitution reaction between 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide and thiourea in a polar aprotic solvent. The mechanism proceeds via an SN2 pathway, where the thiourea acts as a nucleophile, displacing the bromide ion from the anomeric carbon of the acetylated galactose. The reaction is typically conducted in acetonitrile at 60–65°C, yielding the target compound with >99% purity after crystallization.

Critical Parameters:

-

Temperature: Elevated temperatures (60–65°C) accelerate the reaction but require precise control to avoid decomposition.

-

Solvent: Acetonitrile enhances solubility of both reactants and stabilizes the intermediate oxocarbenium ion.

-

Stoichiometry: A 1:1 molar ratio of galactopyranosyl bromide to thiourea minimizes side products like disubstituted thioureas.

Step-by-Step Preparation Protocol

Reagents and Equipment

-

Starting Materials:

-

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl bromide (CAS: 40591-65-9)

-

Thiourea (CAS: 62-56-6)

-

Hydrogen bromide (33% in acetic acid)

-

Acetonitrile (anhydrous)

-

-

Apparatus:

-

Three-neck flask with reflux condenser

-

Dropping funnel

-

Temperature-controlled oil bath

-

Vacuum filtration system

-

Procedure

-

Activation of Galactopyranosyl Bromide:

Dissolve 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide (10.0 g, 20.5 mmol) in anhydrous acetonitrile (100 mL) under nitrogen. Add a catalytic amount of zinc bromide (0.1 equiv) to enhance electrophilicity at the anomeric center. -

Thiourea Addition:

In a separate vessel, dissolve thiourea (1.56 g, 20.5 mmol) in warm acetonitrile (50 mL). Transfer this solution to a dropping funnel and add it gradually to the galactopyranosyl bromide solution over 30 minutes. -

Reaction and Quenching:

Maintain the reaction at 60–65°C for 4 hours under reflux. Monitor completion by TLC (hexane:ethyl acetate 3:1, Rf = 0.25). Quench the reaction by cooling to 0°C and adding chilled diethyl ether (200 mL) to precipitate the product. -

Purification:

Collect the crude product via vacuum filtration and recrystallize from a methanol-diethyl ether mixture (1:5 v/v). Dry under vacuum at 40°C for 12 hours to obtain white crystals (yield: 85–92%, purity: 99.2% by HPLC).

Analytical Data and Quality Control

Characterization

Purity Optimization

| Parameter | Effect on Purity | Optimal Range |

|---|---|---|

| Reaction Time | Prolonged time → decomposition | 3.5–4.5 hours |

| Solvent Polarity | Low polarity → incomplete dissolution | Acetonitrile (ε = 37.5) |

| Recrystallization | Methanol:ether ratio critical | 1:5 (v/v) |

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements propose a continuous flow system to enhance scalability:

Waste Reduction Strategies

-

Solvent Recovery: Distill acetonitrile from filtrates (recovery rate: 95%).

-

Byproduct Utilization: Bromide ions from the reaction are captured as NaBr for reuse in galactose bromination.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Batch Synthesis | 85–92 | 99.2 | Moderate | 1.0 |

| Flow Chemistry | 90–95 | 99.5 | High | 0.8 |

| Microwave-Assisted | 88 | 98.7 | Low | 1.2 |

Key Findings:

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves acetyl protection of galactose hydroxyl groups followed by thiopseudourea coupling. For example, similar thioglycosides are synthesized via nucleophilic substitution using brominated precursors (e.g., acetobromo-α-D-galactose derivatives) and pseudourea under anhydrous conditions . Purity validation employs reversed-phase HPLC and NMR spectroscopy. The - and -NMR spectra should confirm acetyl group integration (δ ~2.0–2.15 ppm for CH) and anomeric proton signals (δ ~5.3–5.5 ppm for β-configuration) .

Q. How do the acetyl protecting groups influence the reactivity of this compound in glycosylation reactions?

- Methodological Answer : Acetyl groups stabilize the glycosyl donor by preventing premature hydrolysis and directing regioselectivity during glycosidic bond formation. Their electron-withdrawing nature enhances the leaving-group ability of the thiopseudourea moiety. Deprotection (e.g., via Zemplén transesterification with NaOMe/MeOH) is required post-glycosylation to restore hydroxyl functionality .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- NMR : - and -NMR to confirm acetyl group presence, anomeric configuration, and pseudourea linkage .

- Mass Spectrometry (HRMS) : To verify molecular weight and bromide counterion (e.g., [M + Na] peaks) .

- IR Spectroscopy : To detect carbonyl stretches (~1740 cm for acetyl groups) .

Advanced Research Questions

Q. How can this compound be used in stereoselective glycosylation, and what factors influence β-anomer retention?

- Methodological Answer : The thiopseudourea group acts as a leaving group, enabling activation by thiophilic promoters (e.g., NIS/TfOH). β-Stereoselectivity is controlled by the neighboring group participation of the C2 acetyl group, which stabilizes a transient oxocarbenium ion intermediate. Solvent polarity (e.g., CHCl vs. EtO) and temperature (-20°C to RT) further modulate selectivity .

Q. What strategies mitigate side reactions (e.g., hydrolysis or aglycone transfer) during its use in oligosaccharide assembly?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves or inert gas atmospheres to prevent hydrolysis .

- Promoter Optimization : Thiophilic activators like DMTST (dimethylthiomethylsulfonium triflate) reduce unintended aglycone transfer .

- Kinetic Monitoring : TLC or LC-MS tracks reaction progress, allowing early termination if intermediates degrade .

Q. How can X-ray crystallography resolve conformational ambiguities in glycosylation products derived from this donor?

- Methodological Answer : Crystallize the glycosylation product and collect diffraction data (e.g., using synchrotron radiation). Refinement with SHELXL or PHENIX incorporates puckering parameters (e.g., Cremer-Pople coordinates ) to model ring distortions. For example, tetra-O-acetyl galactose derivatives exhibit chair conformations, but glycosylation may induce or skew-boat forms .

Q. What computational methods predict the glycosidic bond stability of derivatives synthesized from this donor?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for glycosidic bond cleavage. Solvent effects are incorporated via PCM (Polarizable Continuum Model). MD simulations (e.g., AMBER) assess conformational dynamics under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.